TL02-59
Overview
Description
TL02-59 is a selective inhibitor of the Src-family kinase Fgr, with an IC50 value of 0.03 nanomolar. It also inhibits Lyn and Hck with IC50 values of 0.1 nanomolar and 160 nanomolar, respectively . This compound has shown potent suppression of acute myelogenous leukemia cell growth .
Scientific Research Applications
TL02-59 has several significant applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate the role of Src-family kinases in cellular processes.
Industry: Utilized in the development of targeted therapies for hematologic cancers.
Mechanism of Action
Target of Action
The primary targets of TL02-59 are the myeloid Src-family kinases, including Fgr, Lyn, and Hck . These kinases are expressed in myeloid cells and have been associated with acute myelogenous leukemia (AML) .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the growth and induce apoptosis of AML cell lines expressing its target kinases . It also reduces the release of pro-fibrotic chemokines from the lungs of mice with radiation-induced pulmonary fibrosis (RIPF), likely through the activation of both NF-κB and ERK1/2 pathways in thalamic microglia .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis in AML cell lines . In a mouse model of AML, this compound was able to eliminate leukemic cells from the spleen and peripheral blood, and significantly reduce bone marrow engraftment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the context of RIPF, this compound reduces the release of pro-fibrotic chemokines from the lungs . .
Biochemical Analysis
Biochemical Properties
TL02-59 has been shown to inhibit the Src-family kinase Fgr with an IC50 of 0.03 nM . It also inhibits Lyn and Hck with IC50s of 0.1 nM and 160 nM, respectively . These interactions with enzymes are crucial for its biochemical activity.
Cellular Effects
This compound has been found to potently suppress the growth of AML cells . It induces growth arrest in primary AML bone marrow samples . It also reduces the release of profibrotic chemokines from the lungs of radiation-induced pulmonary fibrosis (RIPF) mice, without reducing numbers of senescent cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Src-family kinase Fgr, which leads to the suppression of AML cell growth . It also inhibits the production of chemokines involved in the migration of macrophages to the lung .
Temporal Effects in Laboratory Settings
In vitro studies have demonstrated that this compound can effectively inhibit the production of profibrotic chemokines from the lungs of RIPF mice over time .
Dosage Effects in Animal Models
In animal models of AML, this compound has been shown to completely clear AML cells from the spleen and peripheral blood, while dramatically suppressing bone marrow involvement .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TL02-59 involves multiple steps, including the formation of an N-phenylbenzamide scaffold. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: The compound is available in various quantities and forms, including solid and solution states .
Chemical Reactions Analysis
Types of Reactions: TL02-59 primarily undergoes inhibition reactions with specific kinases. It does not participate in typical organic reactions like oxidation, reduction, or substitution.
Common Reagents and Conditions: The compound is used in kinase inhibition assays, often in the presence of adenosine triphosphate (ATP) and other kinase substrates. The reactions are typically carried out in buffered solutions at physiological pH .
Major Products: The major product of this compound’s interaction with kinases is the inhibited kinase complex, which prevents further phosphorylation and downstream signaling .
Comparison with Similar Compounds
A-419259: Another Src-family kinase inhibitor that induces a closed conformation of the Fgr kinase.
Midostaurin: A pan-Flt3 inhibitor with limited efficacy in treating acute myelogenous leukemia.
Lestaurtinib: Another Flt3 inhibitor with broader kinase inhibition profile.
Uniqueness: TL02-59 is unique due to its high selectivity and potency for the Fgr kinase, with significantly lower IC50 values compared to other inhibitors. This selectivity makes it a valuable tool for studying specific kinase pathways and developing targeted therapies .
Properties
IUPAC Name |
3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWQBGAKJESFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes TL02-59 a promising candidate for AML treatment compared to previous FLT3 inhibitors?
A1: this compound demonstrates potent anti-AML activity by simultaneously inhibiting multiple tyrosine kinases crucial for AML cell survival and proliferation. [3] Unlike earlier FLT3 inhibitors that primarily target FLT3, this compound also inhibits downstream kinases like SYK, FES, and myeloid Src-family kinases (HCK, LYN, FGR). [3] This multi-targeted approach aims to enhance efficacy and potentially mitigate acquired resistance, addressing limitations observed with previous FLT3 inhibitors. [3]
Q2: Can you elaborate on the role of Fgr in this compound's efficacy against AML, particularly in the context of Flt3 wild-type cases?
A2: Research suggests that this compound's potent inhibition of the myeloid Src-family kinase Fgr is key to its anti-AML activity, even in cases where Flt3 mutations are absent. [4] Notably, a strong correlation was observed between this compound sensitivity and the expression levels of Fgr (as well as Hck and Lyn) in primary AML bone marrow samples, regardless of Flt3 mutational status. [4] This finding highlights Fgr as a potential therapeutic target in AML, particularly for patients with wild-type Flt3 who may not benefit from traditional FLT3 inhibitors.
Q3: Besides its anti-AML activity, has this compound shown potential in other areas of research?
A3: Yes, beyond its promising anti-cancer properties, this compound has also demonstrated potential in preclinical models of pulmonary fibrosis. [5, 6] Specifically, research indicates that this compound's inhibition of Fgr can prevent the recruitment of bone marrow-derived monocytes/macrophages to the lungs, a key event in the development of radiation-induced pulmonary fibrosis. [5] This finding suggests potential applications for this compound in treating fibrotic diseases, although further investigation is needed.
Q4: What are the next steps in the research and development of this compound as a potential therapeutic?
A4: While preclinical studies on this compound have yielded promising results, several crucial steps remain:
- : Weir et al. (2015). Multi-targeted tyrosine kinase inhibitors potently suppress FLT3-ITD+ AML cell growth.
- : Weir et al. (2014). Dual inhibition of Flt3 and Fes tyrosine kinases potently blocks proliferation of AML cells expressing an active Flt3 mutant.
- : SIMULTANEOUS INHIBITION OF DRIVER AND EFFECTOR KINASES PROMOTES POTENT GROWTH ARREST OF AML CELLS IN VITRO AND IN VIVO (Conference abstract)
- : Weir et al. (2017). Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo.
- : Datta et al. (2019). Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages.
- : Inhibition of tyrosine kinase Fgr prevents radiation-induced pulmonary fibrosis (RIPF) (Conference Abstract)
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